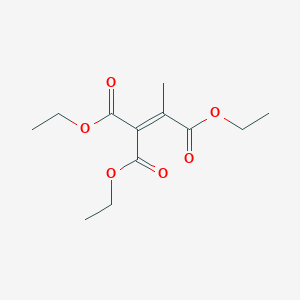
1-(3-Hydroxypropyl)-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
NSC 104487 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
NSC 104487 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in various chemical analyses and experiments.
Biology: The compound is utilized in the study of calcium signaling in biological systems, particularly in the context of neural activity.
Medicine: NSC 104487 is explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of NSC 104487 involves its interaction with specific molecular targets and pathways. It is known to act as a calcium sensor, binding to calcium ions and facilitating their detection in biological systems. This interaction is crucial for studying calcium signaling pathways and understanding their role in various physiological processes .
Comparaison Avec Des Composés Similaires
NSC 104487 can be compared with other similar compounds, such as:
NSC 706744: Another compound used in the study of calcium signaling.
NSC 725776 (Indimitecan): Known for its role in cancer research.
NSC 724998 (Indotecan): Also used in cancer research and has similar properties to NSC 104487.
The uniqueness of NSC 104487 lies in its specific application as a calcium sensor, which sets it apart from other compounds that may have broader or different applications .
Propriétés
Numéro CAS |
15262-94-9 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(15)12-7-2-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) |
Clé InChI |
DMWYOQATJBXGPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
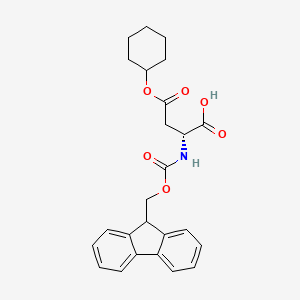
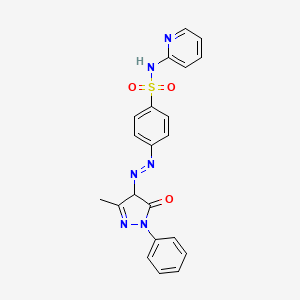


![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
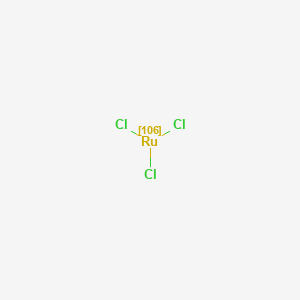

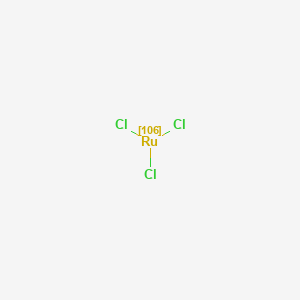
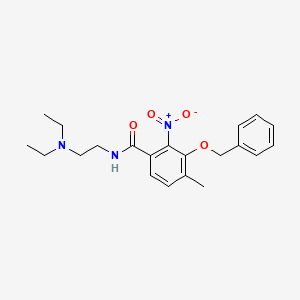
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
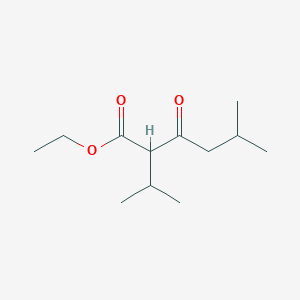
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)
